molecular formula C9H12ClNO B2569691 5-Butoxy-2-chloropyridine CAS No. 1385021-19-1

5-Butoxy-2-chloropyridine

Cat. No.: B2569691
CAS No.: 1385021-19-1
M. Wt: 185.65
InChI Key: MKMNCGKKULINJW-UHFFFAOYSA-N
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Description

5-Butoxy-2-chloropyridine (CAS 1385021-19-1) is a chloropyridine derivative with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound serves as an important synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals . The structure of this compound, featuring both an alkoxy group and a chlorine atom on the pyridine ring, makes it a versatile substrate for various chemical transformations. Researchers utilize this compound in reactions such as nucleophilic substitutions and cross-coupling reactions to create novel compounds for biological screening . Chloropyridine scaffolds are of significant interest in drug discovery due to their potential biological activities. Related chloropyridine structures have been investigated for a range of pharmacological properties and are commonly found in compounds that interact with enzymes or cellular receptors . This product is intended for research purposes as a chemical intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butoxy-2-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNCGKKULINJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Butoxy 2 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for 5-Butoxy-2-chloropyridine, where the electron-poor pyridine (B92270) ring is attacked by a nucleophile, leading to the displacement of the chloro substituent. masterorganicchemistry.com The reaction is significantly influenced by the electronic properties of the substituents on the pyridine ring. masterorganicchemistry.com

Influence of the 5-Butoxy Moiety on SNAr Kinetics and Thermodynamics

Competition experiments can be utilized to quantify the relative reactivity of different substituted aryl halides. For instance, by reacting a mixture of two different electrophiles with a limiting amount of a nucleophile, the relative rates of the SNAr reactions can be determined by analyzing the consumption of the starting materials. rsc.org

Computational Modeling of SNAr Transition States

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of SNAr reactions. researchgate.netarizona.edu These studies can model the reaction pathways, identify transition states, and calculate activation energies. researchgate.net For pyridine derivatives, the calculations typically show that the nucleophile attacks the carbon atom bearing the leaving group, proceeding through a high-energy intermediate or transition state. The presence of electron-withdrawing groups, such as nitro groups, has been shown to stabilize these transition states, thereby lowering the activation energy barrier for the reaction. researchgate.net While specific computational studies on this compound are not widely published, the principles from studies on related molecules like 2-alkoxy-3,5-dinitropyridines suggest that the reaction proceeds via a bimolecular pathway where the nucleophile's attack and the leaving group's departure can be concerted or stepwise. researchgate.net

Reaction with Various Nucleophiles (e.g., Alcohols, Amines)

This compound readily reacts with a range of nucleophiles. The reaction with alcohols, in the presence of a base, leads to the formation of the corresponding 2-alkoxypyridine derivatives. Similarly, primary and secondary amines can displace the chloride to form 2-aminopyridine (B139424) derivatives. These reactions are crucial for the synthesis of a variety of substituted pyridines. The general conditions for these reactions often involve heating the reactants in a suitable solvent, sometimes with the aid of a base to facilitate the removal of HCl. google.comambeed.com

NucleophileProduct TypeGeneral Conditions
Alcohols (ROH)2-AlkoxypyridinesBase (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF), Heat
Primary Amines (RNH2)2-(Alkyl/Aryl)aminopyridinesSolvent (e.g., Toluene, Dioxane), Heat, often with a base
Secondary Amines (R2NH)2-(Dialkyl/Diaryl)aminopyridinesSolvent (e.g., Toluene, Dioxane), Heat, often with a base

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This compound serves as a versatile substrate in these transformations, with the chlorine atom acting as a leaving group for coupling with various partners.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium catalysts are widely employed to facilitate the coupling of this compound with organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com This method is highly valued for its functional group tolerance and the commercial availability of a wide range of boronic acids. nih.gov The development of specialized ligands, such as XPhos, has enabled the efficient coupling of even challenging substrates like aryl chlorides. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples this compound with a terminal alkyne. mdpi.comrsc.org This reaction is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst. mdpi.comscirp.org It is a powerful method for the synthesis of aryl-alkynes. mdpi.com Modern protocols have been developed that are copper-free, mitigating issues associated with the original conditions. escholarship.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the chloropyridine in the presence of a palladium or nickel catalyst. researchgate.netuantwerpen.be Organozinc reagents are prepared from the corresponding organolithium or Grignard reagents and are known for their high reactivity. researchgate.net

Table of Palladium-Catalyzed C-C Bond Formation Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Key Features
Suzuki-MiyauraOrganoboron (e.g., R-B(OH)2)Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., XPhos), Base (e.g., K3PO4)High functional group tolerance, wide availability of reagents. nih.gov
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst (e.g., PdCl2(PPh3)2), often with Cu(I) co-catalyst, Base (e.g., Et3N)Direct formation of aryl-alkynes. mdpi.combeilstein-journals.org
NegishiOrganozinc (e.g., R-ZnCl)Pd catalyst (e.g., Pd(PPh3)4) or Ni catalystHigh reactivity of organozinc reagents. researchgate.netuantwerpen.be

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This reaction has become a standard method for the synthesis of arylamines due to its versatility and reliability. uwindsor.ca The catalytic system typically consists of a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. uwindsor.ca The choice of ligand is crucial and can influence the scope of the reaction, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl chlorides. core.ac.ukorgsyn.org The reaction mechanism involves an oxidative addition, amine coordination, and reductive elimination sequence. libretexts.org

Specialized catalyst systems, such as those employing bulky electron-rich phosphine ligands, have been developed to overcome challenges associated with the coupling of less reactive aryl chlorides or sterically hindered amines. core.ac.ukacs.org

Radical-Mediated Transformations and Dearomatization Pathways

Radical reactions offer unique pathways for the functionalization of pyridines, often with regioselectivity complementary to ionic reactions.

Homolytic Aromatic Substitution (HAS) involves the addition of a radical to an aromatic ring, followed by a rearomatization step. acs.org For pyridine systems, HAS reactions are typically directed to the 2- and 4-positions, which are electronically deficient. mountainscholar.org The Minisci reaction is a classic example of a radical alkylation of heteroaromatic compounds. nih.gov

The generation of the corresponding pyridyl radical cation is a key step in many of these processes. acs.org The nature of the substituent on the pyridine ring can influence the stability and reactivity of these radical intermediates. rsc.org In the case of this compound, the butoxy group may influence the regioselectivity of radical attack.

Recent advancements have led to the development of radical monoalkylation of N-methoxypyridinium salts under neutral conditions, avoiding the need for strong acids or external oxidants. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net These methods often utilize organoboranes as radical precursors. chemrxiv.orgresearchgate.net

Dearomatization reactions of pyridines provide access to valuable saturated and partially saturated nitrogen heterocycles like piperidines and dihydropyridines. nih.govnih.govnih.govacs.org

Reductive Dearomatization: This process typically involves the addition of a hydride or a nucleophile to an activated pyridine ring. nih.govacs.org Transition metal catalysts, including those based on copper and cobalt, have been employed for the reductive dearomatization of pyridines. acs.org For instance, a chiral copper hydride complex can catalyze the C-C bond-forming dearomatization of pyridines to afford enantiomerically enriched 1,4-dihydropyridines. acs.orgnih.gov

Oxidative Dearomatization: This less common but synthetically valuable strategy involves the formal oxidation of the pyridine ring. Recent studies have shown that arenophile-mediated dearomatization can introduce heteroatom functionalities without prior substrate activation. nih.govnih.govacs.orgchemistryviews.org This method can provide access to dihydropyridine (B1217469) cis-diols and epoxides. nih.govnih.govacs.orgchemistryviews.org The process often involves a photochemical para-cycloaddition of the pyridine with an arenophile, followed by oxidation. nih.govchemistryviews.org

For this compound, both reductive and oxidative dearomatization pathways could lead to a variety of functionalized piperidine (B6355638) and dihydropyridine derivatives, although specific examples are not extensively documented.

Electrophilic Aromatic Substitution (SEAr) Considerations

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-deficient nature of the ring and the ability of the nitrogen atom to be protonated or complexed with Lewis acids, which further deactivates the ring. wikipedia.org When SEAr does occur, substitution is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. wikipedia.org

Common SEAr reactions include nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, these reactions often require harsh conditions when applied to pyridine. wikipedia.org For instance, direct nitration of pyridine is sluggish, and sulfonation is even more difficult. wikipedia.org

In the case of this compound, the butoxy group at the 5-position is an electron-donating group, which would be expected to activate the ring towards electrophilic attack, particularly at the positions ortho and para to it (positions 4 and 6, and position 2 respectively). However, the deactivating effect of the nitrogen atom and the chloro-substituent at the 2-position still make SEAr challenging. The chlorine atom is a deactivating group but directs electrophilic attack to the ortho and para positions. The interplay of these electronic effects would likely lead to a complex mixture of products if SEAr were to be attempted.

Rearrangement Reactions and Migratory Phenomena (e.g., O- to N-Alkyl Migratory Rearrangement)

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton or functional groups of a molecule are reorganized. berhamporegirlscollege.ac.inslideshare.netlibretexts.org In the context of substituted pyridines, O- to N-alkyl migratory rearrangements are of particular interest.

This type of rearrangement has been observed in the ruthenium-catalyzed transformation of alkoxypyridines. rsc.orgscholaris.ca This reaction involves the activation of a C-O bond and results in the formation of N-alkylated pyridones, which are valuable structural motifs in many natural products and pharmaceuticals. scholaris.ca A rhodium-catalyzed dearomative rearrangement of 2-oxypyridines using cyclopropenes as carbene precursors has also been developed to access N-alkylated 2-pyridones. rsc.org

Strategic Utility of 5 Butoxy 2 Chloropyridine As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Heterocyclic Scaffolds

5-Butoxy-2-chloropyridine is a key starting material for constructing more intricate heterocyclic systems. The distinct reactivity of its chloro and butoxy substituents, along with the potential for activating other positions on the pyridine (B92270) ring, enables chemists to build complex scaffolds with high precision.

The 2,5-disubstituted pattern of this compound provides a well-defined platform for introducing additional functional groups onto the pyridine core. Research into the regioselective functionalization of 2-chloropyridines demonstrates that positions 4 and 6 are particularly susceptible to metalation, creating opportunities for further substitution. mdpi.com

Table 1: Illustrative Functionalization Reactions of Substituted 2-Chloropyridines

Starting Material Type Reagents Position of Functionalization Product Type Ref
2-Chloro-5-substituted Pyridine 1. LiTMP or LDA 2. Electrophile (e.g., PhCHO) C-4 or C-6 2-Chloro-4/6-functionalized-5-substituted Pyridine mdpi.com

This table presents examples based on the reactivity of similar 2-chloropyridine (B119429) scaffolds to illustrate the synthetic potential.

The 2-chloro substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov This reactivity is extensively used to construct complex molecules where the pyridine ring is connected to other aromatic or molecular fragments, leading to the formation of fused and bridged systems.

For instance, an efficient method for preparing linear and curved bis- and tris-5-(2,2'-bipyridines) utilizes 5-(2-chloropyridine) synthons in chemoselective palladium-catalyzed Sonogashira or Negishi cross-coupling reactions. nih.gov Similarly, the Stille cross-coupling of ethyne-bridged 5-(2-chloropyridines) with 2-trimethylstannylpyridines yields conjugatively bridged bipyridine systems. nih.gov

A specific application involving a related scaffold is the synthesis of novel triazine derivatives for medical imaging, where a Suzuki coupling between a substituted 2-chloropyridine and a boronic acid is a key step in assembling the final fused heterocyclic system. mdpi.com This demonstrates the power of using the chloro-handle to build complex, multi-ring structures. nih.govmdpi.com

Table 2: Cross-Coupling Reactions for Bridged and Fused Systems

Reaction Type Coupling Partners Catalyst/Conditions Product Architecture Ref
Sonogashira Coupling 2-Chloropyridine derivative + Terminal Alkyne Pd Catalyst, Cu(I) cocatalyst Ethyne-bridged pyridines nih.gov
Stille Coupling 2-Chloropyridine derivative + Organostannane Pd Catalyst Biaryl or vinyl-bridged pyridines nih.gov

Intermediate in the Preparation of Diverse Organic Compounds

Beyond its role in building complex heterocycles, this compound serves as a valuable intermediate for a range of other organic compounds. The butoxy and chloro groups can be chemically modified or replaced to access different functionalities.

For example, the related compound 5-chloro-2-butoxypyridine is noted as a useful intermediate for producing 2-hydroxy-5-chloropyridine through acid hydrolysis. google.com A significant advantage highlighted is that the hydrolysis yields butyl chloride, which is non-volatile under typical reaction conditions, simplifying industrial processes by avoiding the need for costly waste air treatment. google.com This illustrates how the butoxy group can act as a protecting group for the 2-pyridone functionality, which can be unmasked when needed.

Furthermore, the pyridine ring can undergo further reactions, such as nitration. 2-Butoxy-5-nitropyridine, an intermediate for pesticides and pharmaceuticals, can be synthesized from 2-butoxy-5-chloropyridine by reaction with nitric acid. This showcases the transformation of the pyridine core itself to introduce new electronic features and functional handles.

Role in the Synthesis of Biologically Relevant Frameworks (Excluding Pharmacological Activity)

The structural motifs derived from this compound are frequently found in molecules designed for biological applications. The pyridine scaffold is a "privileged structure" in medicinal chemistry, and the specific substitution pattern of this building block allows for the synthesis of complex frameworks.

Its utility is evident in the creation of PET (Positron Emission Tomography) imaging agents. In one synthesis, a substituted 2-chloropyridine is coupled with a boronic acid to create a complex triazine structure. mdpi.com The butoxy group in a related precursor was strategically cleaved to a phenol (B47542) to allow for the introduction of a fluoroalkyl chain necessary for radiolabeling. mdpi.com This highlights the dual role of the substituents: the chloro group for core structure assembly and the butoxy group as a modifiable linker for attaching reporter groups.

Similarly, other halogenated pyridines like 5-bromo-2-chloropyridine (B1630664) are used as starting materials to construct fused pyridine compounds, which are investigated for their biological relevance. google.com The synthesis of various heterocyclic hybrids, such as chloropyridinyl-pyridones and chloropyridinyl-pyrazoles, often starts from precursors like 5-chloro-2-aminopyridine, which is closely related to this compound through interconversion of the C-2 substituent. researchgate.net These examples underscore the importance of the halo-pyridine scaffold in assembling diverse molecular frameworks for biological investigation. uni-rostock.degoogle.com

Development of Novel Chemical Tools and Reagents

In addition to being a structural component of a final molecule, 2-chloropyridine and its derivatives can also function as reagents or activators that enable specific chemical transformations. One notable example is their use in the direct condensative union of N-vinyl or N-aryl amides with nucleophiles to prepare pyrimidines and quinazolines. orgsyn.org In this methodology, the combination of trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine activates the amide, forming a highly electrophilic intermediate that readily reacts with a nucleophile. orgsyn.orgcaltech.edu

The development of radiolabeled imaging agents also represents the creation of novel chemical tools for research. The synthesis of fluoroalkylated triazine derivatives from a 2-chloropyridine precursor provides a PET ligand, a sophisticated tool for in vivo imaging of biological targets like phosphodiesterase 2A. mdpi.com This demonstrates the role of this compound derivatives not just in creating new chemical entities, but in forging tools that advance other scientific fields. google.com

Advanced Analytical and Spectroscopic Characterization in Research on 5 Butoxy 2 Chloropyridine

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of 5-Butoxy-2-chloropyridine. This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

HRMS analysis of this compound typically involves electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The resulting high-resolution mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exceptional accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing definitive evidence for the presence of this compound. This level of precision is critical in research and quality control to ensure the identity of the synthesized compound. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are routinely employed to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the butoxy group and the pyridine (B92270) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to assign each proton to its specific position in the molecule. For instance, the aromatic protons on the pyridine ring will appear in a characteristic region of the spectrum, and their coupling constants will reveal their relative positions.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the chemical environment of each carbon atom, distinguishing between the aromatic carbons of the pyridine ring and the aliphatic carbons of the butoxy chain. The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous structural assignment of this compound. rsc.orgrsc.org

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~8.0dPyridine-H6
¹H~7.2ddPyridine-H4
¹H~6.8dPyridine-H3
¹H~4.0t-OCH₂-
¹H~1.7m-OCH₂CH ₂-
¹H~1.5m-CH₂CH ₂CH₃
¹H~0.9t-CH₃
¹³C~163sPyridine-C5
¹³C~147sPyridine-C2
¹³C~140sPyridine-C6
¹³C~120sPyridine-C4
¹³C~112sPyridine-C3
¹³C~68s-OCH₂-
¹³C~31s-OCH₂C H₂-
¹³C~19s-CH₂C H₂CH₃
¹³C~14s-CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Chromatographic Separations and Quantification (e.g., UPLC, LCMS, GC)

Chromatographic techniques are essential for the purification and quantification of this compound. These methods separate the compound from starting materials, byproducts, and other impurities, ensuring a high degree of purity for subsequent applications.

Ultra-Performance Liquid Chromatography (UPLC) offers high resolution and rapid separation times, making it an ideal technique for monitoring the progress of reactions that produce this compound and for assessing the final purity of the product. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgbldpharm.com This hyphenated technique not only separates this compound from other components in a mixture but also provides mass information for each separated peak, further confirming the identity of the compound.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. rsc.org When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used for both qualitative and quantitative analysis.

Table 2: Chromatographic Methods for the Analysis of this compound

Technique Typical Stationary Phase Typical Mobile/Carrier Phase Detection Method Application
UPLCC18Acetonitrile/Water GradientUV, PDAPurity assessment, reaction monitoring
LC-MSC18Acetonitrile/Water with formic acidMS, ESISeparation, identification, and quantification
GCHP-5 (or equivalent)HeliumFID, MSPurity analysis, quantification

In-Situ Spectroscopic Monitoring of Reaction Progress

In modern chemical research, in-situ spectroscopic techniques are increasingly used to monitor reactions in real-time. For the synthesis of this compound, techniques like in-situ NMR or IR spectroscopy could be employed to follow the consumption of reactants and the formation of the product without the need for taking and preparing discrete samples. This allows for a more detailed understanding of the reaction kinetics and mechanism. For example, monitoring the disappearance of the signal for the starting material, 2,6-dichloropyridine, and the appearance of the characteristic signals for this compound in real-time can provide valuable insights into the reaction's progress and help in optimizing the reaction conditions. hku.hk

Theoretical and Computational Chemistry Approaches for 5 Butoxy 2 Chloropyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivityarxiv.orgpreprints.org

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of molecules. arxiv.orgnorthwestern.edu These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and potential energy surfaces. northwestern.edu For 5-Butoxy-2-chloropyridine, these calculations can elucidate the influence of the electron-withdrawing chlorine atom and the electron-donating butoxy group on the pyridine (B92270) ring's aromatic system.

Density Functional Theory (DFT) Studiesarxiv.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like this compound. researchgate.netnih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. nih.gov Functionals like B3LYP are commonly used to approximate the exchange-correlation energy, providing a balance between accuracy and computational cost. nih.govresearchgate.net

DFT studies on substituted pyridines investigate several key electronic parameters to predict their reactivity. rsc.org The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netrsc.org

Another important aspect is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atom and the oxygen of the butoxy group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected on the hydrogen atoms and near the carbon atom bonded to chlorine, highlighting areas for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another technique used within DFT to analyze charge distribution and interactions within the molecule, such as hyperconjugative interactions that contribute to its stability. researchgate.netnih.gov

Table 1: Key Parameters from DFT Calculations for this compound

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. researchgate.netIndicates the electron-donating capability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. researchgate.netIndicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. researchgate.netA smaller gap suggests higher chemical reactivity and polarizability. researchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface. researchgate.netIdentifies sites for electrophilic and nucleophilic attack.
NBO Charges Atomic charges derived from Natural Bond Orbital analysis. nih.govProvides a quantitative measure of electron distribution on each atom.

This table is generated based on the general application of DFT methods to similar molecules as specific data for this compound is not available.

Ab Initio Methods for Mechanistic Insights

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide highly accurate results, especially for reaction mechanisms. arxiv.orgpreprints.org

For this compound, ab initio methods can be employed to model reaction pathways, for instance, in nucleophilic aromatic substitution reactions where the chlorine atom is replaced. acs.org By calculating the potential energy surface, researchers can identify the structures of transition states and intermediates. researchgate.net This allows for the determination of activation energies, which are crucial for understanding reaction rates and feasibility. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a calculated transition state correctly connects the reactants to the desired products. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

The butoxy group in this compound is flexible, with several rotatable single bonds. This flexibility means the molecule can exist in various spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to study these conformational dynamics. nih.govscfbio-iitd.res.in

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. scfbio-iitd.res.in A force field, which is a set of empirical potential energy functions, is used to define the forces between atoms. The simulation generates a trajectory—a series of atomic coordinates at different time steps—that reveals the molecule's dynamic behavior. scfbio-iitd.res.in

For this compound, MD simulations can explore its conformational landscape to identify the most stable, low-energy conformers. nih.gov This analysis is critical as the molecule's conformation can significantly influence its physical properties and how it interacts with other molecules, such as biological receptors or crystal lattice packing. nih.gov The simulations can provide information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's structural flexibility. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studiesnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build a mathematical correlation between a molecule's chemical structure and its reactivity. ekb.egresearchgate.net This approach is instrumental in predicting the properties of new compounds without the need for extensive experimental synthesis and testing. ekb.eg

A QSRR study on a series of substituted chloropyridines, including this compound, would involve several steps. First, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its topology, geometry, or electronic properties. researchgate.net Then, a mathematical model, often using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, is developed to link these descriptors to an experimentally measured reactivity value (e.g., a reaction rate constant). ekb.eg

Table 2: Examples of Molecular Descriptors for QSRR Studies

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Number of N atoms, Number of O atomsReflect the basic composition of the molecule.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe the atomic connectivity and branching of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeRelate to the 3D shape and size of the molecule.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesDerived from quantum calculations and describe electronic properties. science.gov

This table provides examples of descriptors that could be used in a QSRR study involving this compound.

Prediction of Spectroscopic Properties from First Principles

Computational methods can accurately predict various spectroscopic properties from first principles, providing valuable aid in the interpretation of experimental spectra. preprints.orgtandfonline.com

For this compound, DFT calculations can be used to compute vibrational frequencies. These calculated frequencies, after appropriate scaling to account for approximations and anharmonicity, can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.net This allows for a detailed assignment of vibrational modes to specific molecular motions, such as the C-Cl stretch, C-O-C stretches of the ether linkage, and various pyridine ring vibrations.

Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). researchgate.netkarazin.ua This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to interpret the absorption bands observed in experimental UV-Vis spectra, linking them to specific electronic transitions within the molecule, such as π→π* transitions in the pyridine ring. researchgate.net

Table 3: Predicted Spectroscopic Data from First Principles

Spectroscopy TypeComputational MethodPredicted DataApplication
Infrared (IR) & Raman DFT (Frequency Calculation)Vibrational Frequencies and IntensitiesAssignment of experimental spectral bands to specific molecular vibrations. researchgate.net
UV-Visible (UV-Vis) Time-Dependent DFT (TD-DFT)Electronic Transition Energies and Oscillator StrengthsInterpretation of absorption maxima (λmax) and understanding electronic structure. karazin.ua
Nuclear Magnetic Resonance (NMR) DFT (GIAO Method)Chemical Shifts (1H, 13C)Aiding in the assignment of experimental NMR signals and structure verification. researchgate.net

This table outlines the computational approaches used to predict various spectroscopic properties.

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